Hedgehog IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hedgehog IN-2 is a small molecule inhibitor that targets the Hedgehog signaling pathway. This pathway plays a crucial role in embryonic development, tissue homeostasis, and the progression of various cancers. This compound has shown significant potential in inhibiting the Hedgehog pathway, making it a valuable compound for scientific research and therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hedgehog IN-2, also known as Compound 20, is synthesized through a series of chemical reactions involving heterocyclic amides. The synthetic route typically involves the formation of the core structure followed by functional group modifications to achieve the desired inhibitory activity. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as crystallization and chromatography to obtain the compound in bulk quantities. Quality control measures are also essential to ensure the consistency and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Hedgehog IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit varying degrees of inhibitory activity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives can be further studied for their inhibitory activity and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Hedgehog IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the Hedgehog signaling pathway and its role in various chemical processes.
Biology: Investigated for its effects on cellular differentiation, proliferation, and tissue homeostasis.
Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases associated with aberrant Hedgehog signaling.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the Hedgehog pathway .
Wirkmechanismus
Hedgehog IN-2 exerts its effects by inhibiting the Hedgehog signaling pathway. The compound specifically targets the smoothened (SMO) receptor, preventing the activation of downstream signaling components. This inhibition disrupts the transcriptional activity of glioma-associated oncogene (Gli) transcription factors, ultimately leading to reduced cell proliferation and tumor growth .
Vergleich Mit ähnlichen Verbindungen
Hedgehog IN-2 is compared with other Hedgehog pathway inhibitors such as:
Vismodegib: Another SMO inhibitor used in the treatment of basal cell carcinoma.
Sonidegib: A similar SMO inhibitor with applications in cancer therapy.
Arsenic Trioxide: Targets the Hedgehog pathway at the level of Gli proteins
This compound is unique due to its high potency and specificity in inhibiting the Hedgehog pathway, making it a valuable tool for research and therapeutic applications .
Eigenschaften
Molekularformel |
C24H22N4O2 |
---|---|
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
N-[2-methyl-5-(5-methyl-1H-imidazol-2-yl)phenyl]-4-(pyridin-2-ylmethoxy)benzamide |
InChI |
InChI=1S/C24H22N4O2/c1-16-6-7-19(23-26-14-17(2)27-23)13-22(16)28-24(29)18-8-10-21(11-9-18)30-15-20-5-3-4-12-25-20/h3-14H,15H2,1-2H3,(H,26,27)(H,28,29) |
InChI-Schlüssel |
GMVNSGUKXHWVSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=NC=C(N2)C)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.